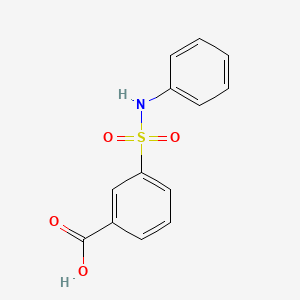

Ácido 3-(fenilsulfamoil)benzoico

Descripción general

Descripción

3-(Phenylsulfamoyl)benzoic acid is an organic compound with the molecular formula C13H11NO4S. It is characterized by a benzoic acid core substituted with a phenylsulfamoyl group.

Aplicaciones Científicas De Investigación

3-(Phenylsulfamoyl)benzoic acid has several scientific research applications:

Mecanismo De Acción

Mode of Action

3-(Phenylsulfamoyl)benzoic acid interacts with its target, ERAP2, by binding near the catalytic center of ERAP2 . It binds at a distinct site from previously known peptidomimetic inhibitors and inhibits by an uncompetitive mechanism . The compound’s interaction with ERAP2 results in changes in the enzyme’s activity, affecting the processing of peptides .

Biochemical Pathways

The compound affects the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects . The excessive stimulation of this metabolic route by inflammatory cytokines results in high concentrations of these compounds, known as eicosanoids, being involved in the pathogenesis of inflammatory diseases .

Análisis Bioquímico

Biochemical Properties

3-(Phenylsulfamoyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of ERAP2 (endoplasmic reticulum aminopeptidase 2), where it binds near the catalytic center of the enzyme, inhibiting its activity . This interaction is crucial as ERAP2 is involved in the processing of peptides for loading onto class I major histocompatibility complex proteins, which are essential for immune response.

Cellular Effects

The effects of 3-(Phenylsulfamoyl)benzoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of LIM domain kinases (LIMK1 and LIMK2), which regulate actin dynamics and subsequently key cellular functions such as proliferation and migration . By inhibiting these kinases, 3-(Phenylsulfamoyl)benzoic acid can alter the cellular ratio between filamentous and globular actin, impacting cell motility and stability.

Molecular Mechanism

At the molecular level, 3-(Phenylsulfamoyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like ERAP2 by binding near their catalytic centers, leading to uncompetitive inhibition . Additionally, it can modulate the activity of LIMK1 and LIMK2 by affecting their phosphorylation states, thereby influencing actin polymerization and cellular dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Phenylsulfamoyl)benzoic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 3-(Phenylsulfamoyl)benzoic acid in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(Phenylsulfamoyl)benzoic acid vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

3-(Phenylsulfamoyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, which is part of the phenylpropanoid biosynthetic pathway . This interaction can influence the synthesis of various phenolic compounds, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 3-(Phenylsulfamoyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. Its solubility and distribution coefficient between hydrophilic and hydrophobic environments play a crucial role in its localization and accumulation . These properties determine how effectively the compound can reach its target sites within the cell.

Subcellular Localization

The subcellular localization of 3-(Phenylsulfamoyl)benzoic acid is essential for its activity and function. It has been observed to localize predominantly in the cytosol, where it can interact with cytosolic enzymes and proteins . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of 3-(Phenylsulfamoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Phenylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The phenylsulfamoyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Comparación Con Compuestos Similares

4-Sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide functional group and exhibit comparable inhibitory activities against enzymes like cytosolic phospholipase A2α.

Phenylsulfonyl derivatives: These compounds also contain the phenylsulfonyl group and are used in various chemical and biological applications.

Uniqueness: 3-(Phenylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ERAP2 with a novel mode of inhibition sets it apart from other similar compounds .

Propiedades

IUPAC Name |

3-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRKZIPFWSDERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303214 | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-45-0 | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PHENYLSULFAMOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8T70956T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)